短神经毒素α

描述

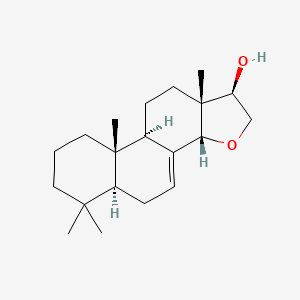

Short Neurotoxin alpha, also known as α-Neurotoxin, is a group of neurotoxic peptides found in the venom of snakes in the families Elapidae and Hydrophiidae . They are members of the three-finger toxin protein family and can cause paralysis, respiratory failure, and death . They are antagonists of post-synaptic nicotinic acetylcholine receptors (nAChRs) in the neuromuscular synapse that bind competitively and irreversibly, preventing synaptic acetylcholine (ACh) from opening the ion channel .

Synthesis Analysis

A synthetic 60-mer peptide named ScNtx has been created, which contains canonical structural motifs similar to α-neurotoxins from African elapids . The synthetic ScNtx gene was de novo constructed and cloned into the expression vector pQE30 containing a 6His-Tag and an FXa proteolytic cleavage region . Escherichia coli Origami cells transfected with the pQE30/ScNtx vector expressed the recombinant consensus neurotoxin in a soluble form with a yield of 1.5 mg/L of culture medium .

Molecular Structure Analysis

All α-neurotoxins share the three-finger toxin tertiary structure, consisting of a small globular core containing four disulfide bonds, three loops or “fingers”, and a C-terminal tail . The class can be divided into two groups distinguished by length; short-chain neurotoxins have 60-62 residues and only the four core disulfide bonds characteristic of the fold .

Chemical Reactions Analysis

α-Neurotoxins are antagonists of post-synaptic nicotinic acetylcholine receptors (nAChRs) in the neuromuscular synapse that bind competitively and irreversibly, preventing synaptic acetylcholine (ACh) from opening the ion channel .

Physical And Chemical Properties Analysis

Short-chain α-neurotoxins are composed of 60–62 amino acid residues and four disulphide bridges . They are selective for nAChRs .

科学研究应用

短α-神经毒素,如蛇毒中的神经毒素,是烟碱型乙酰胆碱受体 (nAChRs) 的有效阻断剂。它们的结构由 60-62 个氨基酸和 4 个二硫键组成,这对它们的功能至关重要。了解α-神经毒素-nAChR 相互作用对于设计新的 nAChR 激动剂和拮抗剂以用于医疗目的非常重要 (Mordvintsev 等人,2007 年).

短神经毒素在 nAChRs 的α-链上的结合区域已经确定,短神经毒素和长神经毒素之间的结合存在显着差异。该信息对于理解神经毒素与 nAChRs 的相互作用和开发治疗应用很有价值 (Ruan、Stiles 和 Atassi,1991 年).

短链α-神经毒素与脂质双层的结合,由它们的正电荷和序列同源性促进,在将毒素递送至 nAChR 中发挥着作用。这一发现对于理解这些毒素与其靶标的相互作用动态至关重要 (Lesovoy 等人,2009 年).

短神经毒素 II 的环 III 已被确定为与膜结合的 nAChR 的另一个相互作用位点。这一发现有助于理解毒素-受体相互作用,并可帮助开发基于神经毒素的治疗剂 (Krabben 等人,2009 年).

α-神经毒素的基因结构和进化关系已经得到研究,突出了它们在治疗和研究中的潜在应用,特别是在药物发现领域 (Yee 等人,2004 年).

研究表明,短神经毒素与大脑中某些类型的烟碱受体相互作用更强,从而影响多巴胺的释放。这一发现对理解神经毒素-受体相互作用及其潜在治疗应用具有重要意义 (Dajas-Bailador 等人,1998 年).

安全和危害

未来方向

The three-fingered toxin family and more precisely short-chain α-neurotoxins (also known as Type I α-neurotoxins) are crucial in defining the elapid envenomation process, but paradoxically, they are barely neutralized by current elapid snake antivenoms . Therefore, the heterologous expression of molecules such as ScNtx, bearing crucial motifs and key amino acids, is a step forward to create common immunogens for developing cost-effective antivenoms with a wider spectrum of efficacy, quality, and strong therapeutic value .

属性

IUPAC Name |

(4S)-5-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[2-[[(2R)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[2-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2R)-1-[[(2R)-1-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-4-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[2-[[(2S)-1-[(2R)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C281H457N89O91S8/c1-23-131(12)212(262(444)328-154(52-30-36-82-284)228(410)333-165(95-128(6)7)238(420)337-172(102-197(294)387)245(427)350-183(121-466)254(436)351-184(122-467)255(437)361-220(139(20)378)271(453)365-219(138(19)377)267(449)343-175(106-209(403)404)247(429)324-153(51-29-35-81-283)230(412)347-181(119-464)253(435)339-171(101-196(293)386)244(426)344-176(278(460)461)104-199(296)389)353-203(393)114-313-256(438)187-59-43-89-366(187)273(455)163(55-33-39-85-287)332-260(442)211(130(10)11)356-270(452)221(140(21)379)362-258(440)189-61-45-91-368(189)275(457)185(123-468)318-202(392)111-311-226(408)179(117-462)317-201(391)110-309-224(406)150(56-40-86-305-279(297)298)320-232(414)162(73-79-207(399)400)330-263(445)213(132(13)24-2)357-264(446)214(133(14)25-3)358-269(451)215(134(15)373)354-204(394)113-310-225(407)151(57-41-87-306-280(299)300)321-241(423)168(98-144-108-303-125-314-144)335-248(430)174(105-208(401)402)340-229(411)157(58-42-88-307-281(301)302)325-240(422)167(97-143-107-308-149-49-27-26-48-147(143)149)341-261(443)210(129(8)9)355-235(417)155(53-31-37-83-285)322-227(409)152(50-28-34-80-282)323-239(421)166(96-142-64-66-146(381)67-65-142)334-251(433)182(120-465)349-246(428)173(103-198(295)388)342-266(448)216(135(16)374)360-237(419)158(71-77-205(395)396)316-200(390)112-312-257(439)188-60-44-90-367(188)276(458)186(124-469)352-268(450)217(136(17)375)359-236(418)156(54-32-38-84-286)329-265(447)218(137(18)376)364-272(454)222(141(22)380)363-259(441)190-62-46-92-369(190)277(459)191-63-47-93-370(191)274(456)164(70-76-194(291)384)331-249(431)177(115-371)346-250(432)178(116-372)345-233(415)160(69-75-193(290)383)326-231(413)159(68-74-192(289)382)327-243(425)170(100-195(292)385)338-242(424)169(99-145-109-304-126-315-145)336-252(434)180(118-463)348-234(416)161(72-78-206(397)398)319-223(405)148(288)94-127(4)5/h26-27,48-49,64-67,107-109,125-141,148,150-191,210-222,308,371-381,462-469H,23-25,28-47,50-63,68-106,110-124,282-288H2,1-22H3,(H2,289,382)(H2,290,383)(H2,291,384)(H2,292,385)(H2,293,386)(H2,294,387)(H2,295,388)(H2,296,389)(H,303,314)(H,304,315)(H,309,406)(H,310,407)(H,311,408)(H,312,439)(H,313,438)(H,316,390)(H,317,391)(H,318,392)(H,319,405)(H,320,414)(H,321,423)(H,322,409)(H,323,421)(H,324,429)(H,325,422)(H,326,413)(H,327,425)(H,328,444)(H,329,447)(H,330,445)(H,331,431)(H,332,442)(H,333,410)(H,334,433)(H,335,430)(H,336,434)(H,337,420)(H,338,424)(H,339,435)(H,340,411)(H,341,443)(H,342,448)(H,343,449)(H,344,426)(H,345,415)(H,346,432)(H,347,412)(H,348,416)(H,349,428)(H,350,427)(H,351,436)(H,352,450)(H,353,393)(H,354,394)(H,355,417)(H,356,452)(H,357,446)(H,358,451)(H,359,418)(H,360,419)(H,361,437)(H,362,440)(H,363,441)(H,364,454)(H,365,453)(H,395,396)(H,397,398)(H,399,400)(H,401,402)(H,403,404)(H,460,461)(H4,297,298,305)(H4,299,300,306)(H4,301,302,307)/t131-,132-,133-,134+,135+,136+,137+,138+,139+,140+,141+,148-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,210-,211-,212-,213-,214-,215-,216-,217-,218-,219-,220-,221-,222-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKYTGTVQPHGMS-RGTMCVMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(CS)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C8CCCN8C(=O)C9CCCN9C(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]7CCCN7C(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]8CCCN8C(=O)[C@@H]9CCCN9C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C281H457N89O91S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

6795 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Toxin (Naja nigricollis) | |

CAS RN |

54992-19-7 | |

| Record name | Toxin alpha (Naja nigricollis reduced) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054992197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-2,2-diphenyl-1,3-benzodioxole-6-carboxylic acid](/img/structure/B561469.png)

![DI[Tris(hydroxymethyl)aminomethane] oxalate](/img/structure/B561470.png)